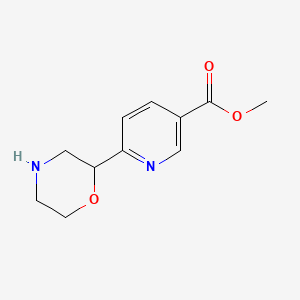
Methyl 6-(morpholin-2-yl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Methyl 6-(morpholin-2-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with morpholine. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Methyl 6-(morpholin-2-yl)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, leading to a variety of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Methyl 6-(morpholin-2-yl)nicotinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 6-(morpholin-2-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity and receptor binding . For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic pathways and cellular functions . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with nicotinic acid receptors and related proteins .
Comparaison Avec Des Composés Similaires
Methyl 6-(morpholin-2-yl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: A simpler derivative of nicotinic acid without the morpholine ring.
Morpholine derivatives: Compounds containing the morpholine ring, which are known for their diverse pharmacological activities.
Nicotinic acid derivatives: Compounds derived from nicotinic acid, which have various biological and therapeutic applications.
The uniqueness of this compound lies in its combined structure of a nicotinic acid derivative and a morpholine ring, which may confer unique properties and applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
methyl 6-morpholin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-15-11(14)8-2-3-9(13-6-8)10-7-12-4-5-16-10/h2-3,6,10,12H,4-5,7H2,1H3 |
Clé InChI |
QPZRUIXYMOBBEP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(C=C1)C2CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


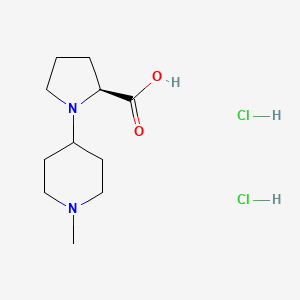
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
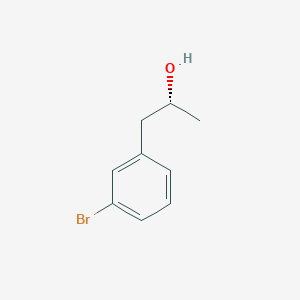
![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)
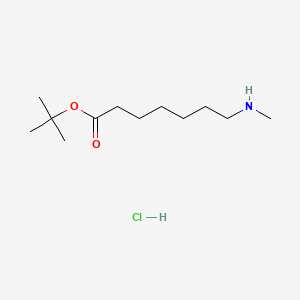
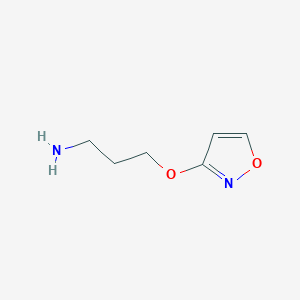
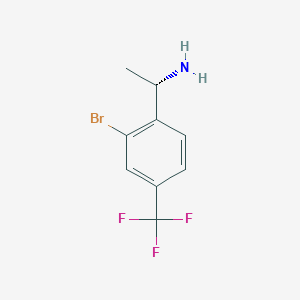

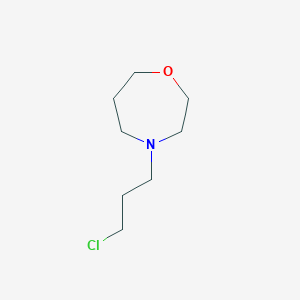
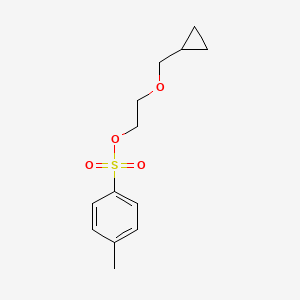

![{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)

